methyl 4-cyano-1H-indazole-3-carboxylate

Beschreibung

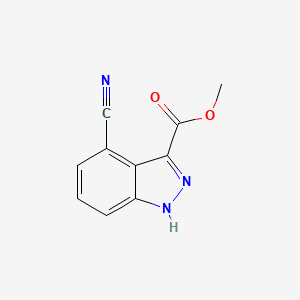

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 4-cyano-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-15-10(14)9-8-6(5-11)3-2-4-7(8)12-13-9/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLVVPMNQTVYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201274886 | |

| Record name | Methyl 4-cyano-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-66-7 | |

| Record name | Methyl 4-cyano-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-cyano-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Functionalized Indole Nitrosation and Ring Closure

A notable method involves the nitrosation of substituted indoles at the C3 position, followed by ring-opening and ring-closure steps to yield 1H-indazole-3-carboxaldehydes. This intermediate can be converted into the corresponding methyl ester and further functionalized to introduce the cyano group at the 4-position.

- The nitrosation reaction is typically performed by slow addition of indole to a nitrosating mixture (sodium nitrite and acid) at controlled temperatures (0 to 50 °C).

- Electron-rich indoles react more rapidly and efficiently, producing yields up to 91% for indazole-3-carboxaldehydes.

- Electron-neutral or electron-deficient indoles require higher temperatures and longer reaction times for optimal conversion.

- Side reactions include dimer formation, which can be minimized by controlling the addition rate and temperature.

This approach provides a versatile route to substituted indazole-3-carboxaldehydes, which can be oxidized or further derivatized to esters and nitriles.

Palladium-Catalyzed Carbonylation of 3-Iodoindazoles

Another effective method is the Pd-catalyzed carbonylation of 3-iodoindazoles in the presence of methanol, yielding 1H-indazole-3-carboxylic acid methyl esters under mild conditions.

- This method tolerates a wide range of functional groups, allowing for diverse substitution patterns.

- The reaction proceeds cleanly with moderate to good yields.

- The 4-cyano substituent can be introduced either before or after the carbonylation step, depending on the starting material availability.

This strategy is particularly useful for preparing methyl 1H-indazole-3-carboxylates with various substituents, including cyano groups at the 4-position.

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

Silver(I)-mediated oxidative C–H amination provides a route to 1H-indazoles bearing ester groups at the 3-position.

- The reaction involves intramolecular cyclization facilitated by silver(I) salts at 80 °C.

- It tolerates various substituents, including esters and cyano groups.

- This method can be adapted for this compound synthesis by appropriate choice of starting materials.

The method is efficient and applicable to medicinal chemistry targets.

Regioselective Alkylation of Methyl 1H-Indazole-3-carboxylates

Regioselective alkylation at the N1 or N2 positions of methyl 1H-indazole-3-carboxylates has been demonstrated using cesium carbonate and tosylate reagents or Mitsunobu conditions.

- These reactions proceed with high regioselectivity and yields (90–98%).

- Although focused on alkylation, this chemistry is relevant for functional group modifications on the indazole ring, potentially facilitating cyano group introduction at specific positions through subsequent transformations.

Specific Preparation of this compound

While direct literature on the exclusive preparation of this compound is limited, insights can be drawn from related synthetic sequences:

- Starting from methyl 1H-indazole-3-carboxylate, electrophilic substitution or directed cyanation at the 4-position can be achieved using mild cyanide sources or via conversion of aldehyde intermediates to nitriles.

- Recent patents describe cyanation methods avoiding hazardous cyanide salts by converting aldehyde groups to cyano groups efficiently and safely, which could be adapted for the 4-position on the indazole ring.

- The aldehyde intermediate (4-formyl-1H-indazole-3-carboxylate) can be synthesized by nitrosation and ring closure of appropriately substituted indoles, then converted to the cyano derivative via oxime formation and dehydration or other cyanation protocols.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The nitrosation approach is well-documented for producing 1H-indazole-3-carboxaldehydes, which are key intermediates for further functionalization including esterification and cyanation.

- Pd-catalyzed carbonylation is a robust method for ester formation at the 3-position, compatible with various substituents including halogens that can be precursors for cyanation.

- Silver(I)-mediated oxidative cyclization provides a complementary route to indazole cores with ester groups, potentially adaptable for cyano substituents.

- Regioselective alkylation studies highlight the importance of reaction conditions and nucleophilicity in functionalizing the indazole nitrogen atoms, which may influence further substitution patterns.

- Recent patents emphasize safer cyanation methods converting aldehydes to nitriles without hazardous cyanide salts, a significant advance for industrial synthesis of cyano-substituted aromatic esters.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 4-cyano-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

methyl 4-cyano-1H-indazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of methyl 4-cyano-1H-indazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 1, 3, 4, and the ester moiety. Below is a comparative analysis:

Key Observations:

- Electronic Effects: The cyano group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., -NH₂ in , -OCH₃ in ). This impacts acidity, stability, and intermolecular interactions.

- Lipophilicity : The methyl ester in the target compound offers moderate lipophilicity, whereas bulkier esters (e.g., isobutyl in ) enhance lipid solubility, affecting membrane permeability.

- Reactivity: Halogenated analogs (e.g., iodo in ) enable cross-coupling reactions, while cyano groups may participate in nucleophilic additions or serve as nitrile precursors.

Physicochemical Properties

- Melting Points: While direct data is unavailable, β-carboline esters (e.g., methyl 1-methyl-β-carboline-3-carboxylate) exhibit high melting points (>200°C) due to aromatic stacking . The cyano group may further elevate melting points compared to amino or methoxy analogs.

- Solubility: The cyano group’s polarity likely increases solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to lipophilic analogs like . Amino-substituted analogs () may exhibit higher aqueous solubility due to hydrogen bonding.

Biologische Aktivität

Methyl 4-cyano-1H-indazole-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. Studies indicate that it can induce apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary investigations reveal that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Molecular Targets : The compound interacts with specific enzymes and receptors, potentially modulating their activity. This includes inhibition or activation of pathways crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : Research has demonstrated that this compound can enhance caspase activity, leading to programmed cell death in cancer cells. This is evidenced by morphological changes observed in treated cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |

| Antimicrobial | Various pathogens | Not specified | Inhibits microbial growth |

Notable Research Findings

- Anticancer Efficacy : In vitro studies revealed that this compound significantly inhibited the growth of breast cancer cells at concentrations as low as 10 µM. The compound was found to cause G2/M phase cell cycle arrest and increased apoptosis markers .

- Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules at concentrations around 20 µM, indicating a potential mechanism for their anticancer effects .

Q & A

Q. What are the standard synthetic routes for methyl 4-cyano-1H-indazole-3-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or condensation reactions starting from indazole precursors. For example, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is synthesized via substitution of the indazole N–H hydrogen with a benzyl group using 1-(bromomethyl)-4-fluorobenzene under reflux conditions . Optimization includes:

- Temperature control : Heating under reflux (e.g., 80–100°C) to enhance reaction kinetics.

- Purification : Recrystallization from ethyl acetate or chromatography to isolate high-purity products (>98%) .

- Catalyst selection : Acidic or basic conditions may vary depending on the substituent’s reactivity.

Q. How can X-ray crystallography and NMR spectroscopy confirm the structural integrity of this compound?

- X-ray crystallography : Resolves the 3D molecular structure, including bond angles and hydrogen-bond interactions. For instance, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate’s crystal structure was confirmed using Rigaku OD CrysAlis PRO software .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyano at C4, methyl ester at C3). Coupling constants and integration ratios validate the indazole core .

Advanced Research Questions

Q. How do structural modifications at the 4-position (cyano vs. chloro/methyl groups) influence the biological activity of indazole-3-carboxylate derivatives?

Comparative studies of analogs like 4-chloro-6-methyl-1H-indazole-3-carboxylic acid show that electron-withdrawing groups (e.g., cyano, chloro) enhance receptor binding affinity, while methyl groups improve pharmacokinetic properties (e.g., solubility, metabolic stability) . Key considerations:

- Bioisosteric replacements : Cyano groups mimic carbonyls in enzyme active sites, potentially increasing inhibitory potency.

- Hammett constants : Quantify electronic effects of substituents on reactivity and biological interactions .

Q. What strategies are recommended to address discrepancies in solubility data for this compound across different studies?

- Solvent screening : Test polar (DMSO, methanol) and non-polar solvents (ethyl acetate) under controlled temperatures.

- Salt formation : Introduce counterions (e.g., sodium, hydrochloride) to improve aqueous solubility .

- Analytical validation : Use UV-Vis spectroscopy or HPLC to quantify solubility limits with calibration curves .

Q. What experimental approaches are used to assess the environmental fate and biodegradation pathways of this compound?

- Hydrolysis studies : Monitor stability under varying pH (e.g., pH 3–10) and temperatures (25–50°C) to identify degradation products .

- Biodegradation assays : Use microbial consortia from soil/water samples to track compound mineralization via LC-MS/MS .

- Partition coefficients : Measure logP values to predict bioaccumulation potential .

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound in target biological systems?

- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., CB1/CB2 receptors for synthetic cannabinoid analogs) .

- Cell viability assays : MTT or ATP-lite to assess cytotoxicity in cancer or neuronal cell lines .

Methodological Considerations

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives?

Q. What protocols ensure reproducibility in synthesizing this compound under scaled-up conditions?

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, stoichiometry) to maximize yield and purity .

Data Interpretation and Conflict Resolution

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 .

- ANOVA with post-hoc tests : Identify significant differences between treatment groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.